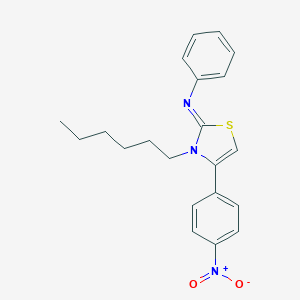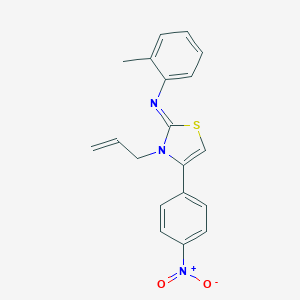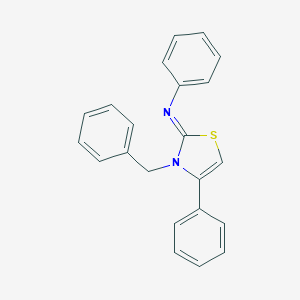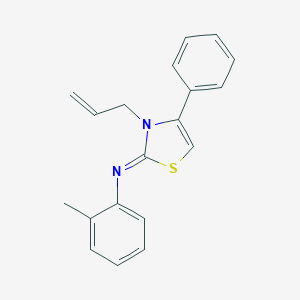![molecular formula C19H22Br2N2O2 B377339 8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B377339.png)
8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities . This compound is characterized by its unique structure, which includes bromine atoms and a diethylamino group, making it a valuable subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core . Subsequent bromination and functional group modifications lead to the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A simpler structure with similar biological activities.
Bromoindole: Contains bromine atoms, similar to the target compound.
Diethylaminoindole: Contains a diethylamino group, similar to the target compound.
Uniqueness
8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is unique due to its combination of bromine atoms and a diethylamino group, which confer specific chemical and biological properties not found in simpler indole derivatives.
Propriétés
Formule moléculaire |
C19H22Br2N2O2 |
|---|---|
Poids moléculaire |
470.2g/mol |
Nom IUPAC |
8,9-dibromo-4-[4-(diethylamino)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C19H22Br2N2O2/c1-3-22(4-2)10-5-7-11(8-6-10)23-18(24)14-12-9-13(15(14)19(23)25)17(21)16(12)20/h5-8,12-17H,3-4,9H2,1-2H3 |
Clé InChI |
CYLJMNPOJQPAMH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


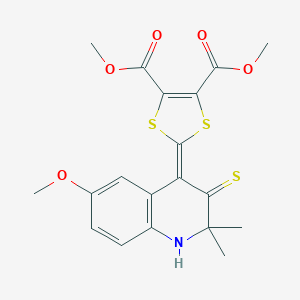
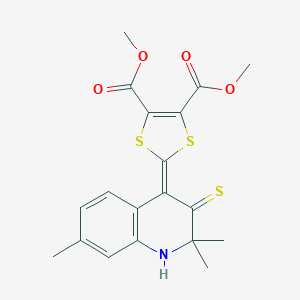
![5-(3-methoxybenzoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377261.png)
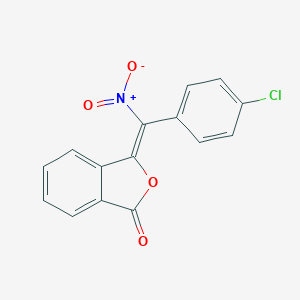
![ethyl (2Z)-2-[2-(4-methylanilino)-1,3-thiazol-4-yl]-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B377263.png)
![2-Phenylimidazo[1,2-a]pyridin-3-yl 2,4,6-triisopropylphenyl sulfide](/img/structure/B377268.png)
![2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B377269.png)
![1-{4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzyl}-1H-indole-2,3-dione](/img/structure/B377270.png)
![N'~1~,N'~3~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isophthalohydrazide](/img/structure/B377271.png)
